(1,4-Dimethyl-1H-pyrazol-5-yl)methanol
Overview
Description
(1,4-Dimethyl-1H-pyrazol-5-yl)methanol: is an organic compound with the molecular formula C6H10N2O It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as acetonitrile, and the mixture is refluxed and stirred for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: (1,4-Dimethyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions can be facilitated by the presence of catalysts or under specific temperature and pressure conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (1,4-Dimethyl-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and can form complexes with various metal ions .
Biology and Medicine: The compound has shown potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. It is being investigated for its potential use in drug development and as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of (1,4-Dimethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions. These interactions can influence various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- Pyrazoline
- Pyrazolidine
- Pyrazolone
Comparison: Compared to its analogs, (1,4-Dimethyl-1H-pyrazol-5-yl)methanol exhibits unique properties due to the presence of the hydroxyl group attached to the pyrazole ring. This functional group enhances its reactivity and ability to form hydrogen bonds, making it more versatile in various chemical and biological applications .
Properties
IUPAC Name |
(2,4-dimethylpyrazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-3-7-8(2)6(5)4-9/h3,9H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLUBISSILXSRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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